N-(Quinoxalin-5-yl)benzamide
CAS No.: 431907-89-0
Cat. No.: VC15935418
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431907-89-0 |
|---|---|
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | N-quinoxalin-5-ylbenzamide |
| Standard InChI | InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19) |
| Standard InChI Key | FSYIRHXIALJGCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NC=CN=C32 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-(Quinoxalin-5-yl)benzamide consists of a quinoxaline core—a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4—linked to a benzamide group via an amine bond at the 5-position (Fig. 1). The molecular formula is inferred as , with a molecular weight of 249.28 g/mol. The planar quinoxaline ring facilitates π-π stacking interactions, while the benzamide group introduces hydrogen-bonding capabilities through its carbonyl and amide functionalities .
Table 1: Hypothetical molecular properties of N-(Quinoxalin-5-yl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.28 g/mol |
| Hydrogen Bond Donors | 2 (amide NH and quinoxaline N) |
| Hydrogen Bond Acceptors | 4 (amide O, quinoxaline N) |
| LogP (Octanol-Water) | ~2.5 (estimated) |
Spectroscopic Features
While experimental spectral data for N-(Quinoxalin-5-yl)benzamide is unavailable, analogous compounds provide insights:
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NMR: Expected signals include aromatic protons in the quinoxaline ring (δ 8.5–9.0 ppm) and benzamide aromatic protons (δ 7.5–8.0 ppm). The amide proton typically appears as a broad singlet near δ 10–12 ppm .
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IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm) and N-H (~3300 cm) would dominate .
Synthetic Routes and Methodologies
Direct Amidation Approach
A plausible synthesis involves coupling quinoxalin-5-amine with benzoyl chloride under basic conditions:
This method mirrors the synthesis of semithiocarbazides from ethyl-3-hydroxyquinoxaline-2-carboxylate . Yield optimization may require inert atmospheres or coupling agents like HBTU.
Hydrazine-Mediated Cyclization
Adapting methodologies from hydroxyquinoxaline derivatives , intermediate hydrazides could be cyclized to form the amide bond. For example:
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Step 1: React ethyl quinoxaline-5-carboxylate with hydrazine hydrate to yield quinoxaline-5-carbohydrazide.
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Step 2: Condense with benzoyl chloride to form the target compound.
Table 2: Hypothetical synthetic yields under varying conditions
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Room temperature | 25°C | 24 | 45 |
| Reflux (EtOH) | 80°C | 6 | 72 |
| Microwave-assisted | 100°C | 1 | 85 |
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s scaffold is amenable to derivatization:
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Analog Synthesis: Introducing methyl or trifluoromethyl groups to the benzamide ring could enhance bioavailability.
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Prodrug Strategies: Esterification of the amide group might improve membrane permeability.
Molecular Docking Studies
Hypothetical docking of N-(Quinoxalin-5-yl)benzamide into SARS-CoV-2 Mpro (PDB: 6LU7) suggests:
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